molecular formula C20H16N4O3S2 B2932017 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895416-99-6

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2932017
CAS No.: 895416-99-6
M. Wt: 424.49
InChI Key: KCADBYCRQMGZQP-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone substituted with a 4,5-dimethylbenzo[d]thiazol-2-yl group and a pyridin-3-ylmethyl moiety. This compound belongs to a class of molecules studied for their pharmacological and coordination chemistry properties, particularly due to the presence of nitrogen and sulfur heteroatoms, which are critical in metal-binding and biological activity .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-12-5-6-15-18(13(12)2)22-20(29-15)23(11-14-4-3-9-21-10-14)19(25)16-7-8-17(28-16)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADBYCRQMGZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 4,5-dimethyl-2-aminobenzenethiol with a suitable carboxylic acid derivative.

    Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Coupling Reaction: The benzo[d]thiazole derivative is then coupled with the nitrated thiophene using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Introduction of Pyridin-3-ylmethyl Group: This step involves the reaction of the intermediate with pyridin-3-ylmethylamine under appropriate conditions to form the final carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole and thiophene rings.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups at the thiophene ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their electronic properties.

Biology and Medicine

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antibacterial or antifungal activity.

    Cancer Research: It can be investigated for its potential to inhibit cancer cell growth by targeting specific molecular pathways.

Industry

    Pharmaceuticals: The compound can be a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Agriculture: It may be used in the development of agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism by which N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exerts its effects depends on its interaction with biological targets. It may inhibit enzymes or receptors involved in critical cellular processes. For instance, it could bind to bacterial enzymes, disrupting their function and leading to cell death. In cancer cells, it might interfere with signaling pathways that regulate cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Literature

The Pharmacopeial Forum (2017) documents structurally related thiazole- and thiophene-based compounds. For example:

  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () shares a thiazole core but diverges in substituents (e.g., hydroperoxypropan-2-yl and ureido groups). Unlike the target compound, this analogue lacks the nitro group and pyridinylmethyl substitution, which may reduce its electron-deficient character and alter metal-binding capacity.
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () incorporates a 2-ethylthiazol-4-yl group, which introduces steric bulk compared to the dimethylbenzo[d]thiazol-2-yl group in the target compound. This difference could influence solubility and receptor-binding kinetics.

Coordination Chemistry Analogues

Copper(II) complexes with N2S2 donor ligands, such as [Cu(bmdhp)(OH2)][ClO4]₂ (), demonstrate the importance of nitrogen-sulfur coordination in stabilizing metal centers. Key distinctions include:

  • Geometry : Copper(II) complexes like [Cu(bmdhp)(OH2)]²+ exhibit trigonal bipyramidal or square pyramidal geometries (τ = 0.48), whereas the target compound’s flexibility may favor different coordination modes .

Functional Group Impact

  • Nitro Group : The 5-nitro substituent on the thiophene ring distinguishes the target compound from analogues lacking electron-withdrawing groups. This group likely increases acidity and stabilizes charge-transfer interactions, which could enhance catalytic or inhibitory activity in biological systems.
  • Pyridinylmethyl vs.

Limitations of Available Data

Comparisons are inferred from structural analogues and coordination chemistry principles. Further experimental data—such as X-ray crystallography, spectroscopic analysis, or pharmacological assays—are required to validate these hypotheses.

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. Benzothiazole derivatives have been shown to inhibit the growth of various bacterial strains, potentially through mechanisms that disrupt cell wall synthesis or interfere with metabolic pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar thiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation . The nitro group may enhance the compound's reactivity, allowing it to interact with cellular targets effectively.

While the specific mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it interacts with biological targets such as enzymes or receptors that are crucial for cellular function. This interaction may lead to the modulation of inflammatory responses and inhibition of pathogenic growth .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that compounds within this class are metabolized in the liver and excreted via the kidneys. Factors such as solubility and stability can significantly affect bioavailability and therapeutic efficacy .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of Mycobacterium tuberculosis growth
AntifungalSignificant activity against fungal strains
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of proinflammatory cytokines

Case Studies

  • Antimicrobial Activity : A study demonstrated that benzothiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties .
  • Cancer Cell Apoptosis : In vitro studies indicated that related compounds could trigger apoptosis in various cancer cell lines through the activation of caspase pathways, highlighting their potential as anticancer agents .

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